PDE5 Inhibitory Potency: Quantified 4-Fold Lower than Vardenafil
N-Desethylvardenafil (M1) is an active metabolite of vardenafil, but its inhibitory potency against phosphodiesterase type 5 (PDE5) is significantly reduced. Specifically, M1 is a four-fold less potent inhibitor of PDE5 compared to its parent compound, vardenafil [1]. This reduced potency translates to M1 contributing only approximately 7% to vardenafil's overall pharmacological efficacy [1]. This quantifiable difference is crucial for researchers investigating the structure-activity relationship or the in vivo pharmacodynamic contribution of the metabolite.
| Evidence Dimension | PDE5 Inhibition (Relative Potency) |
|---|---|
| Target Compound Data | 4-fold less potent than parent |
| Comparator Or Baseline | Vardenafil |
| Quantified Difference | 4-fold less potent |
| Conditions | In vitro PDE5 enzyme inhibition assay |
Why This Matters
This data definitively establishes the compound's distinct pharmacological profile, ensuring its procurement is necessary for studies where the activity of the parent drug is an unsuitable or confounding factor.
- [1] Bischoff E. Vardenafil preclinical trial data: potency, pharmacodynamics, pharmacokinetics, and adverse events. Int J Impot Res. 2004 Jun;16(Suppl 1):S34-7. doi:10.1038/sj.ijir.3901213. View Source
